molecular formula C22H21ClN4O3 B14421843 2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- CAS No. 79953-25-6

2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl-

Cat. No.: B14421843
CAS No.: 79953-25-6
M. Wt: 424.9 g/mol
InChI Key: MABQDEGHPHLVLD-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidinedione core and an acridine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinedione core, followed by the introduction of the acridine moiety through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the acridine moiety or the pyrimidinedione core.

    Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- involves its interaction with specific molecular targets. The acridine moiety may intercalate with DNA, disrupting its function and leading to potential therapeutic effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar pyrimidinedione cores but different substituents.

    Acridine derivatives: Compounds with acridine moieties but different functional groups.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-(3-((6-chloro-2-methoxy-9-acridinyl)amino)propyl)-5-methyl- is unique due to its specific combination of a pyrimidinedione core and an acridine moiety

Properties

CAS No.

79953-25-6

Molecular Formula

C22H21ClN4O3

Molecular Weight

424.9 g/mol

IUPAC Name

1-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C22H21ClN4O3/c1-13-12-27(22(29)26-21(13)28)9-3-8-24-20-16-6-4-14(23)10-19(16)25-18-7-5-15(30-2)11-17(18)20/h4-7,10-12H,3,8-9H2,1-2H3,(H,24,25)(H,26,28,29)

InChI Key

MABQDEGHPHLVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCNC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC

Origin of Product

United States

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